Clazolimine

Übersicht

Beschreibung

Clazolimin ist ein Imidazolidinon-basierter Aldosteron-Antagonist mit kaliumsparender Diurese-Aktivität. Es wurde in den 1970er Jahren von der American Cyanamid Company entdeckt. Clazolimin antagonisiert Aldosteron am Mineralocorticoid-Rezeptor in den Nieren, wodurch die Natriumausscheidung erhöht und die Kaliumausscheidung gehemmt wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Clazolimin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung des Imidazolidinon-Rings beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Chlorphenylisocyanat mit Methylamin, um das Zwischenprodukt zu bilden, das dann zum Clazolimin cyclisiert wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Clazolimin beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und Durchflusssystemen, um konstante Reaktionsbedingungen zu gewährleisten und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Clazolimin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Clazolimin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Clazolimin in seine reduzierten Formen umwandeln.

Substitution: Clazolimin kann Substitutionsreaktionen eingehen, insbesondere am Imidazolidinon-Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Clazolimin, wie z. B. seine Oxide, reduzierten Formen und substituierten Imidazolidinone .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : Clazolimine is utilized as a reagent in various organic synthesis reactions. Its imidazolidinone structure serves as a model compound for studying related chemical behaviors and reactions.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, leading to various derivatives that can be explored for further applications.

Biology

- Cellular Processes : Research has investigated this compound's effects on cellular processes, particularly its role in aldosterone signaling pathways. Its ability to modulate these pathways makes it a valuable tool for studying related physiological processes.

- Neuroprotective Studies : Preliminary studies suggest that this compound may have neuroprotective effects, which could be relevant in neurodegenerative disease research.

Medicine

- Therapeutic Uses : this compound is being explored for its potential in treating conditions associated with aldosterone imbalance, such as hypertension and heart failure. Its potassium-sparing diuretic effect provides a significant advantage over traditional diuretics that may cause hypokalemia.

- Clinical Trials : Ongoing clinical trials are assessing its efficacy and safety in various patient populations, particularly those resistant to standard therapies.

Industry

- Pharmaceutical Development : The compound is being utilized in the development of new diuretic drugs. Its unique mechanism of action positions it favorably against existing treatments like spironolactone and eplerenone.

- Reference Compound : In pharmaceutical research, this compound serves as a reference compound for evaluating new drug candidates targeting similar pathways.

Case Studies

- Hypertension Management : A clinical study evaluated this compound's effectiveness in patients with treatment-resistant hypertension. Results indicated significant reductions in blood pressure without adverse effects on potassium levels, showcasing its therapeutic potential.

- Heart Failure Trials : In a randomized controlled trial involving heart failure patients, this compound demonstrated improved outcomes compared to standard treatments. Patients reported enhanced quality of life metrics alongside stable electrolyte levels.

- Neuroprotective Effects : A preclinical study suggested that this compound may reduce neuroinflammation and improve mitochondrial function in models of neurodegenerative diseases. These findings warrant further investigation into its potential applications in treating conditions like Alzheimer's disease.

Wirkmechanismus

Clazolimine exerts its effects by antagonizing aldosterone at the mineralocorticoid receptor in the kidneys. This action increases sodium excretion and inhibits potassium excretion, leading to its potassium-sparing diuretic effect. The molecular targets involved include the mineralocorticoid receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Spironolacton: Ein weiterer Aldosteron-Antagonist mit ähnlichen diuretischen Wirkungen.

Eplerenon: Ein selektiver Aldosteron-Blocker mit weniger Nebenwirkungen im Vergleich zu Spironolacton.

Amilorid: Ein kaliumsparendes Diuretikum, das durch Hemmung von Natriumkanälen in den Nieren wirkt.

Einzigartigkeit

Clazolimin ist einzigartig aufgrund seiner Imidazolidinon-Struktur, die im Vergleich zu anderen Aldosteron-Antagonisten besondere pharmakologische Eigenschaften bietet. Seine spezifische Interaktion mit dem Mineralocorticoid-Rezeptor und seine kaliumsparende Wirkung machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen .

Biologische Aktivität

Clazolimine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in drug resistance. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically related to clofazimine, which has been used primarily as an anti-tuberculosis agent. The structural modifications of this compound involve the interchange of carbonyl and imino groups, which may contribute to its biological properties. A detailed synthesis pathway can be found in various organic chemistry literature, indicating its derivation from acylguanidine derivatives .

The biological activity of this compound is believed to stem from several mechanisms:

- Inhibition of Bacterial Proliferation : this compound may inhibit bacterial growth by interfering with DNA synthesis and function, similar to its analogs like clofazimine .

- Redox Cycling : It has been suggested that this compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress in bacterial cells, thereby promoting cell death .

- Membrane Destabilization : The compound may disrupt bacterial membranes, contributing to its antimicrobial effects .

Antimicrobial Efficacy

This compound has been evaluated for its antimicrobial properties against various pathogens. Some key findings include:

- Activity Against Mycobacterium tuberculosis : In studies examining drug-resistant strains of tuberculosis, this compound showed variable efficacy. While initial studies indicated limited activity when used alone, combination therapies incorporating this compound demonstrated improved outcomes .

- Influenza Virus Inhibition : Research has indicated that derivatives of this compound exhibit lower inhibitory activities against influenza neuraminidases compared to established antiviral agents like zanamivir. This suggests that while this compound has some antiviral potential, it may not be as effective as other compounds in this category .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Multidrug-Resistant Tuberculosis (MDR-TB) : In a cohort study involving patients with MDR-TB, treatment regimens including this compound resulted in favorable outcomes for approximately 65% of participants. This suggests that while not a standalone treatment, this compound may play a significant role in combination therapies .

- Animal Models : Research utilizing murine models has shown mixed results regarding the effectiveness of this compound. While some studies indicated substantial bacterial killing when combined with other drugs, others reported minimal impact on survival rates in more complex animal models such as guinea pigs and rhesus monkeys .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against various pathogens based on available literature:

| Pathogen | Efficacy | Notes |

|---|---|---|

| Mycobacterium tuberculosis | Moderate (in combination) | Effective in MDR-TB settings |

| Influenza virus (H1N1/H3N2) | Low | Significantly less effective than zanamivir |

| Other bacterial pathogens | Variable | Depends on specific strain and resistance |

Eigenschaften

CAS-Nummer |

40828-44-2 |

|---|---|

Molekularformel |

C10H10ClN3O |

Molekulargewicht |

223.66 g/mol |

IUPAC-Name |

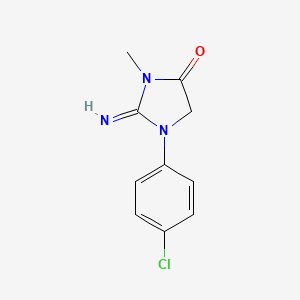

1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |

InChI |

InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |

InChI-Schlüssel |

TUQAUZURSHKTFF-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.